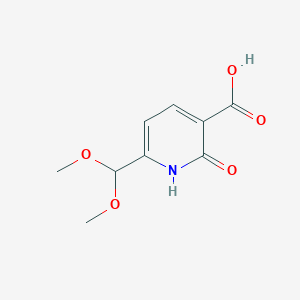

6-(Dimethoxymethyl)-2-hydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(dimethoxymethyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-9(15-2)6-4-3-5(8(12)13)7(11)10-6/h3-4,9H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSQHBIIDJZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C(=O)N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401174402 | |

| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156459-20-0 | |

| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156459-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethoxymethyl)-2-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from related nicotinic acid derivatives and established organic chemistry principles to offer a robust predictive analysis for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a hydroxyl group at the 2-position, and a dimethoxymethyl group at the 6-position. The presence of these functional groups dictates its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 156459-20-0 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₁NO₅ | Calculated |

| Molecular Weight | 213.19 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Based on related nicotinic acid derivatives |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous basic solutions. | Inferred from functional groups |

| pKa | Predicted to have acidic and basic centers (carboxylic acid and pyridine nitrogen) | Inferred from functional groups |

Structural Elucidation Workflow

Caption: A logical workflow for the synthesis and characterization of this compound.

Synthesis and Purification

A plausible synthetic route for this compound commences with the commercially available 6-hydroxynicotinic acid. The synthesis involves two key transformations: formylation of the pyridine ring and subsequent protection of the resulting aldehyde as a dimethyl acetal.

Step 1: Formylation of 6-Hydroxynicotinic Acid (Proposed)

The introduction of a formyl group at the 6-position of a 2-hydroxypyridine ring can be challenging. A potential method involves the conversion of 6-hydroxynicotinic acid to its corresponding acid chloride, followed by a Rosenmund reduction or a related catalytic hydrogenation to yield 6-formyl-2-hydroxynicotinic acid.

Experimental Protocol (Proposed):

-

Chlorination: React 6-hydroxynicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

-

Catalytic Hydrogenation (Rosenmund Reduction): The resulting acid chloride is then subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst) and a hydrogen source. This selectively reduces the acid chloride to the aldehyde.

Step 2: Acetalization of 6-Formyl-2-hydroxynicotinic Acid

The formyl group is then protected as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.

Experimental Protocol:

-

Dissolve 6-formyl-2-hydroxynicotinic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the acetal product. The removal of water, for instance with a Dean-Stark apparatus, can improve the yield.

-

Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an appropriate organic solvent.

Purification

The final product, this compound, can be purified by standard techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Predicted Spectroscopic Properties

Due to the absence of published experimental spectra, the following are predictions based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of ortho-coupling.

-

Acetal Proton: A singlet at approximately δ 5.0-5.5 ppm for the CH(OCH₃)₂ proton.

-

Methoxy Protons: A singlet at around δ 3.3-3.5 ppm, integrating to six protons, for the two OCH₃ groups.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be significantly deshielded.

-

Acetal Carbon: A signal around δ 100-105 ppm for the CH(OCH₃)₂ carbon.

-

Methoxy Carbons: A signal at approximately δ 50-55 ppm for the OCH₃ carbons.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.[1][2]

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[3]

-

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region due to the C-O stretching of the carboxylic acid and the acetal.[3]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching of the methoxy groups just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[4]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 213.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃, M-31) and the loss of the entire dimethoxymethyl group.[5] The carboxylic acid may undergo decarboxylation (-CO₂, M-44).

Chemical Reactivity

The reactivity of this compound is governed by its three principal functional groups.

Hydrolysis of the Dimethoxymethyl Acetal

The dimethoxymethyl group is an acetal and is therefore stable under basic and neutral conditions. However, it will undergo hydrolysis back to the corresponding aldehyde (6-formyl-2-hydroxynicotinic acid) under acidic conditions. This reactivity is crucial for its use as a protected form of the aldehyde.

Caption: Reversible acid-catalyzed hydrolysis and formation of the dimethoxymethyl acetal.

Reactions of the Carboxylic Acid

The carboxylic acid group can undergo typical reactions such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect other functional groups.

Reactions of the 2-Hydroxypyridine Moiety

The 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. This influences its reactivity. The hydroxyl group can be alkylated or acylated under appropriate conditions.

Potential Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[6][7][8][9][10]

-

Scaffold for Novel Therapeutics: The structure of this compound provides a versatile scaffold for the synthesis of new chemical entities. The three distinct functional groups offer multiple points for chemical modification to optimize pharmacological properties.

-

Precursor for Bioactive Molecules: The dimethoxymethyl group serves as a protected aldehyde. This allows for chemical transformations at the carboxylic acid or the hydroxyl group, followed by deprotection to reveal the reactive aldehyde for further derivatization, such as the formation of imines or reductive amination.

-

Potential as an Anticancer or Anti-inflammatory Agent: Many nicotinic acid derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[6][9] Further investigation into the biological activity of this specific derivative and its elaborated analogues is warranted.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a nicotinic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups. The synthetic accessibility from 6-hydroxynicotinic acid, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further research and development. This guide provides a foundational understanding to facilitate its synthesis, characterization, and exploration in various research applications.

References

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

-

Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]

-

List of Nicotinic acid derivatives. Drugs.com. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

IR handout.pdf. University of Colorado Boulder. [Link]

-

Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. drugs.com [drugs.com]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nicotinic Acids

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of pharmacologically active compounds and functional materials. The molecule 6-(dimethoxymethyl)-2-hydroxynicotinic acid is a valuable intermediate, featuring a protected aldehyde at the 6-position and a 2-hydroxy (or its tautomeric 2-pyridone) moiety. This arrangement of functional groups allows for diverse subsequent chemical modifications, making it a key component in the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this important compound, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound commences with a readily available starting material, 6-methyl-2-hydroxynicotinic acid. The overall strategy hinges on a two-step transformation of the 6-methyl group into the target dimethoxymethyl group. This involves an initial oxidation of the methyl group to a formyl group, followed by the protection of the resulting aldehyde as a dimethyl acetal.

A critical consideration in this pathway is the potential for interference from the existing hydroxyl and carboxylic acid functional groups. To mitigate unwanted side reactions and improve the efficiency of the key oxidation step, a protection strategy for the carboxylic acid is employed. The 2-hydroxy group is generally less reactive under the selected conditions due to its tautomeric equilibrium with the more stable 2-pyridone form.

The proposed synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Protection of the Carboxylic Acid

Rationale

To prevent potential side reactions during the oxidation of the methyl group, the carboxylic acid functionality of the starting material is first protected as a methyl ester. This is a standard and reversible protecting group strategy. The Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst, is a classic and effective method for this transformation.[1]

Experimental Protocol: Synthesis of Methyl 6-methyl-2-hydroxynicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-2-hydroxynicotinic acid (1.0 eq.) in methanol (10-20 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) or bubble hydrogen chloride gas through the solution until saturation.[2]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure methyl 6-methyl-2-hydroxynicotinate.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |

| 6-Methyl-2-hydroxynicotinic acid | 153.14 | 1.0 | e.g., 10 g |

| Methanol | 32.04 | solvent | 100-200 mL |

| Sulfuric Acid (conc.) | 98.08 | catalytic | ~1 mL |

Table 1: Reagents for the esterification of 6-methyl-2-hydroxynicotinic acid.

Part 2: Selective Oxidation of the Methyl Group

Rationale

The oxidation of a methyl group on a pyridine ring to an aldehyde is a challenging transformation that can be achieved using selenium dioxide (SeO₂).[3][4] SeO₂ is known for its ability to perform allylic and benzylic-type oxidations.[5] While over-oxidation to the carboxylic acid can be a competing reaction, careful control of reaction conditions, such as stoichiometry and reaction time, can favor the formation of the desired aldehyde.[3] Dioxane is a commonly used solvent for this type of oxidation.[6]

Experimental Protocol: Synthesis of Methyl 6-formyl-2-hydroxynicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methyl-2-hydroxynicotinate (1.0 eq.) in dioxane.

-

Reagent Addition: Add selenium dioxide (1.0-1.2 eq.) to the solution. A small amount of water can sometimes be beneficial for this reaction.[3]

-

Reaction: Heat the mixture to reflux (approximately 101 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the black selenium byproduct.

-

Extraction: Dilute the filtrate with a suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often purified by column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |

| Methyl 6-methyl-2-hydroxynicotinate | 167.16 | 1.0 | e.g., 10 g |

| Selenium Dioxide | 110.96 | 1.1 | e.g., 7.3 g |

| Dioxane | 88.11 | solvent | 100-150 mL |

Table 2: Reagents for the selenium dioxide oxidation.

Part 3: Formation of the Dimethyl Acetal

Rationale

With the aldehyde in hand, the next step is its protection as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol. The use of trimethyl orthoformate as a dehydrating agent is highly effective in driving the equilibrium towards the acetal product.[7]

Experimental Protocol: Synthesis of Methyl 6-(dimethoxymethyl)-2-hydroxynicotinate

-

Reaction Setup: Dissolve methyl 6-formyl-2-hydroxynicotinate (1.0 eq.) in a mixture of methanol and trimethyl orthoformate.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.

-

Extraction: Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |

| Methyl 6-formyl-2-hydroxynicotinate | 181.15 | 1.0 | e.g., 10 g |

| Methanol | 32.04 | solvent | 100 mL |

| Trimethyl orthoformate | 106.12 | ~3.0 | e.g., 17.6 mL |

| p-Toluenesulfonic acid | 172.20 | catalytic | ~100 mg |

Table 3: Reagents for dimethyl acetal formation.

Part 4: Deprotection of the Carboxylic Ester

Rationale

The final step in the synthesis is the hydrolysis of the methyl ester to yield the target carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of water and a co-solvent such as tetrahydrofuran (THF) or methanol is a mild and efficient method for this deprotection.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 6-(dimethoxymethyl)-2-hydroxynicotinate (1.0 eq.) in a mixture of THF and water.

-

Base Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Remove the THF under reduced pressure.

-

Acidification: Cool the aqueous residue in an ice bath and carefully acidify to a pH of approximately 3-4 with a dilute acid, such as 1M HCl.

-

Isolation: The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration. Alternatively, extract the product into a suitable organic solvent.

-

Purification: Dry the organic extracts and remove the solvent to yield the final product, this compound, which can be further purified by recrystallization.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |

| Methyl 6-(dimethoxymethyl)-2-hydroxynicotinate | 227.22 | 1.0 | e.g., 10 g |

| Lithium Hydroxide Monohydrate | 41.96 | 1.5 | e.g., 2.7 g |

| Tetrahydrofuran (THF) | 72.11 | solvent | 50-100 mL |

| Water | 18.02 | solvent | 50-100 mL |

Table 4: Reagents for ester hydrolysis.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of several key organic transformations. The pathway outlined in this guide, involving protection, selective oxidation, acetal formation, and deprotection, represents a robust and logical approach to obtaining this valuable synthetic intermediate. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can reliably synthesize this compound for further applications in drug discovery and materials science.

References

- Jerchel, D., & Heck, H. E. (1958). Synthese des 2-Methyl-3-oxy-pyridin-dicarbonsäure-(4.5)-lactons. Chemische Berichte, 91(7), 1579-1591. While not a direct match, this paper discusses related pyridine chemistry and oxidation. A more general reference for SeO2 oxidation is more appropriate here. For the purpose of this guide, the following is a representative reference for SeO2 oxidation of methylpyridines: THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINE AND THEIR N-OXIDES. Journal of Heterocyclic Chemistry, 19(4), 837-840.

-

How can I perform a controlled oxidation of methyl aromatic groups using SeO2? (2018). ResearchGate. [Link]

-

Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University Electronic Theses and Dissertations. [Link]

-

HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. (1966). Defense Technical Information Center. [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules, 28(17), 6428. [Link]

-

Good solvents for allylic oxidation with SeO2? (2016). ResearchGate. [Link]

- US Patent 2,109,954. (1938). Oxidation of alkyl pyridines and alkyl quinolines.

-

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2011). Applied Microbiology and Biotechnology, 90(1), 21-37. [Link]

-

Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. [Link]

-

Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of methyl 6-methylnicotinate. (n.d.). PrepChem.com. [Link]

-

Reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid: studies on the mode of binding, and protonation status of the substrate. (1986). Biochemistry, 25(16), 4648-4654. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Considerations

The structure of this compound presents several key features that will dictate its spectroscopic signature. The pyridine ring is substituted with a carboxylic acid, a hydroxy group, and a dimethoxymethyl group. A critical consideration is the tautomerism of the 2-hydroxypyridine moiety, which is known to exist in equilibrium between the hydroxy form and the pyridone form. In solution and the solid state, the pyridone tautomer is generally favored.[1] This guide will focus on the spectroscopic characteristics of the predominant 2-pyridone tautomer.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituted pyridines and the known effects of the functional groups.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will feature distinct signals for the pyridine ring protons, the dimethoxymethyl group, the carboxylic acid proton, and the N-H proton of the pyridone tautomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Pyridine H-4 | 7.8 - 8.2 | Doublet | ~8.0 | Downfield shift due to the anisotropic effect of the adjacent carbonyl and deshielding by the nitrogen atom. |

| Pyridine H-5 | 6.8 - 7.2 | Doublet | ~8.0 | Shielded relative to H-4 due to the influence of the adjacent dimethoxymethyl group. |

| Acetal CH | 5.3 - 5.7 | Singlet | - | Characteristic chemical shift for a proton of a dimethoxymethyl group attached to an aromatic ring. |

| Methoxy CH₃ | 3.3 - 3.6 | Singlet | - | Typical chemical shift for methoxy protons of an acetal. |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet | - | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |

| Pyridone NH | 11.0 - 14.0 | Broad Singlet | - | Deshielded proton on the nitrogen of the pyridone tautomer, often broad. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |

| Pyridone C=O (C-2) | 160 - 170 | Carbonyl carbon of the pyridone tautomer. |

| Pyridine C-6 | 155 - 165 | Carbon bearing the dimethoxymethyl group, significantly downfield. |

| Pyridine C-4 | 140 - 150 | Aromatic carbon deshielded by the nitrogen and adjacent to the carboxyl-bearing carbon. |

| Pyridine C-3 | 120 - 130 | Carbon bearing the carboxylic acid group. |

| Pyridine C-5 | 105 - 115 | Aromatic carbon shielded by the adjacent dimethoxymethyl group. |

| Acetal CH | 100 - 110 | Characteristic chemical shift for the acetal carbon. |

| Methoxy CH₃ | 50 - 60 | Typical chemical shift for methoxy carbons of an acetal. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Spectral width: -2 to 16 ppm

-

Number of scans: 16-32

-

Relaxation delay (d1): 2 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Spectral width: -10 to 220 ppm

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard parameter sets should be utilized to establish connectivity and confirm assignments. For HMBC, optimizing the long-range coupling delay for 2-3 bond correlations (around 8 Hz) is crucial for assigning quaternary carbons.[2]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyridone ring, and the acetal group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Strong, Broad |

| ~3100 | N-H stretch | Pyridone | Medium, Broad |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |

| ~1660 | C=O stretch | Pyridone | Strong |

| 1600 - 1450 | C=C and C=N stretches | Pyridine Ring | Medium-Strong |

| 1300 - 1000 | C-O stretch | Acetal and Carboxylic Acid | Strong |

The broadness of the O-H stretch from the carboxylic acid is a result of hydrogen bonding.[3][4] The presence of two distinct carbonyl stretching frequencies (carboxylic acid and pyridone) would be a key feature of the IR spectrum.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion:

-

Chemical Formula: C₉H₁₁NO₅

-

Molecular Weight: 213.19 g/mol

-

Expected [M+H]⁺ (ESI+): m/z 214.07

-

Expected [M-H]⁻ (ESI-): m/z 212.05

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion is expected to undergo fragmentation. Key predicted fragmentation pathways are illustrated below.

Caption: Predicted EI-MS fragmentation of this compound.

-

Loss of a methoxy radical (-•OCH₃): A common fragmentation for acetals, leading to a fragment at m/z 182.

-

Loss of the carboxylic acid group (-•COOH): Decarboxylation is a typical fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 168.[5][6]

-

Loss of the dimethoxymethyl radical (-•CH(OCH₃)₂): Cleavage of the bond between the pyridine ring and the acetal group would yield a fragment at m/z 138.

-

Formation of the dimethoxymethyl cation: The fragment corresponding to the dimethoxymethyl group itself would appear at m/z 75.

Experimental Protocol for MS Data Acquisition

Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the sample directly into the ESI source or inject it onto an appropriate LC column (e.g., C18) for separation prior to MS analysis.

-

Acquire data in both positive and negative ion modes.

-

For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds. The provided experimental protocols offer a starting point for the acquisition of high-quality data for this molecule. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and similar compounds.

References

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

-

Katritzky, A. R., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Kim, N. J., et al. (2009). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 113(27), 7769-7775. [Link]

-

Scribd. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Jones, R. A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12568-12577. [Link]

-

Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(5), 1245-1251. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [Link]

-

Ivanov, I., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969. [Link]

- Brzezinski, B., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(8), 491-495.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(11), 1011-1017. [Link]

-

Al-Majidi, S. M. H., et al. (2018). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Image]. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]

-

Chen, Y. R., et al. (2019). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid [Image]. ResearchGate. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Grass, C. (2012). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Pál, V., et al. (2020). Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions [Image]. ResearchGate. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule, its crystal structure, is a cornerstone of modern drug development and materials science. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a predictive and methodological framework. We will delve into the anticipated structural features based on analogous nicotinic acid derivatives, provide a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and explore the utility of computational crystal structure prediction (CSP).

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact critical parameters such as solubility, dissolution rate, bioavailability, and stability.[1] Therefore, a thorough understanding and characterization of the crystal structure are paramount during drug development to ensure product consistency, efficacy, and safety. For a molecule like this compound, a derivative of nicotinic acid (Vitamin B3), understanding its solid-state behavior is crucial for formulation and manufacturing.[1]

Predicted Molecular and Crystal Structure of this compound

In the absence of experimental data, we can infer potential structural characteristics by examining related compounds. Nicotinic acid and its derivatives are known to form a variety of crystal structures, often stabilized by a network of hydrogen bonds.[1][2]

Expected Molecular Features:

-

Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The predominant form in the solid state will be influenced by intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The hydroxyl group and the nitrogen atom of the pyridine ring are also potential sites for hydrogen bonding.

-

Conformational Flexibility: The dimethoxymethyl group introduces conformational flexibility, which could lead to different packing arrangements and potentially polymorphism.

Anticipated Crystal Packing:

We can hypothesize that the crystal structure will be dominated by hydrogen-bonded synthons. Common motifs in carboxylic acids include the formation of dimers through hydrogen bonding between the carboxylic acid groups. The 2-hydroxy group and the pyridine nitrogen are likely to participate in further intermolecular hydrogen bonding, leading to a three-dimensional network.

Experimental Determination of Crystal Structure: A Workflow

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3][4] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[3][5]

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. While specific synthesis routes for this derivative are not readily found in the literature, methods for the synthesis of the parent compound, 6-hydroxynicotinic acid, are well-documented and can serve as a starting point.[6][7][8][9][10] The final product must be rigorously purified, typically by recrystallization or chromatography, as impurities can inhibit crystal growth.

Step 2: Crystallization

The growth of high-quality single crystals suitable for SC-XRD is often the most challenging part of the process.[11] A typical crystal size for modern diffractometers is in the range of 0.1-0.3 mm.[12]

Common Crystallization Techniques:

| Technique | Description |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. |

| Cooling | A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth. |

Experimental Protocol: Vapor Diffusion Crystallization

-

Prepare a concentrated solution of this compound in a suitable solvent (e.g., methanol, ethanol).

-

Place a small vial containing this solution inside a larger, sealed jar.

-

Add a small amount of an anti-solvent (e.g., diethyl ether, hexane) to the bottom of the larger jar.

-

Seal the jar and allow it to stand undisturbed. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization over several days to weeks.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][12]

Workflow for SC-XRD Data Collection:

Caption: A simplified workflow for single-crystal X-ray diffraction data collection.

The instrument consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to record the diffraction pattern.[3][4] The crystal is rotated in the X-ray beam, and a large number of diffraction intensities are collected at different orientations.[3]

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Key Steps in Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the electron density and, consequently, the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Computational Crystal Structure Prediction (CSP)

In parallel with or as an alternative to experimental methods, computational crystal structure prediction has emerged as a powerful tool.[13][14][15] CSP aims to predict the crystal structures of a molecule based solely on its chemical diagram.[13] This is particularly valuable in cases where obtaining suitable single crystals is difficult.[14]

General CSP Workflow:

Caption: A generalized workflow for computational crystal structure prediction.

CSP methods typically involve generating a vast number of plausible crystal packing arrangements and then using computational chemistry to calculate their relative lattice energies.[13][16] The structures with the lowest energies are considered the most likely to be observed experimentally. Several software packages are available for CSP, employing various algorithms such as simulated annealing, evolutionary algorithms, and data mining.[13] Leading platforms in this field offer services to predict stable polymorphs, which is crucial for de-risking solid form selection in drug development.[17]

Conclusion

The determination of the crystal structure of this compound is a critical step in its development as a potential pharmaceutical agent. While a published structure is currently unavailable, this guide has provided a comprehensive roadmap for its elucidation. By combining meticulous experimental work, particularly single-crystal X-ray diffraction, with the predictive power of computational methods, researchers can gain a deep understanding of the solid-state properties of this molecule. This knowledge is indispensable for ensuring the quality, stability, and efficacy of any future drug product based on this compound.

References

- Crystal structure prediction - Wikipedia. (n.d.).

- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.

- Single Crystal X-ray Diffraction. (n.d.). University of York.

- Themed collection Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.

- Saeed, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemical Biology & Drug Design, 22(8), e202500264.

- Crystal Structure Prediction. (n.d.). Schrödinger Life Science.

- Crystal structure prediction. (n.d.). Tuckerman Research Group - NYU Web Publishing.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.

- Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas.

- Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate.

- Ho, C., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599921.

- Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure.

- Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com.

- Process for the production of 6-hydroxynicotinic acid. (1992).

- Method for the production of 6-hydroxynicotinic acid. (1988).

- Method for the production of 6-hydroxynicotinic acid. (1988).

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 9. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 10. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. fiveable.me [fiveable.me]

- 13. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 14. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 15. arxiv.org [arxiv.org]

- 16. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 17. schrodinger.com [schrodinger.com]

An In-Depth Technical Guide to Determining the Solubility of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide addresses the solubility of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a novel compound for which no public solubility data currently exists. Given its unique structural features—notably a hydrolytically sensitive dimethoxymethyl group—a standard solubility assessment is insufficient. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the kinetic and thermodynamic solubility of this compound. We will explore the causal relationship between its molecular structure and predicted solubility behavior, outline a strategic approach to solvent selection, and provide detailed, self-validating experimental protocols for solubility determination, with a critical focus on assessing compound stability.

Introduction: The Critical Need for Experimental Solubility Data

This compound is a substituted hydroxynicotinic acid derivative with potential applications in medicinal chemistry and drug development. The successful progression of any new chemical entity through the development pipeline is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility is paramount, as it directly influences the dissolution rate and subsequent absorption in the gastrointestinal tract, thereby governing oral bioavailability.[1][2]

A review of the scientific literature reveals a significant knowledge gap, with no available solubility data for this compound. This guide, therefore, serves as a foundational blueprint for the de novo characterization of its solubility profile. We will address the unique challenges presented by its molecular structure and provide robust methodologies to generate reliable and reproducible data essential for informed decision-making in a research and development setting.

Predicted Physicochemical Behavior and Inherent Stability Risks

The molecular structure of this compound presents a combination of functional groups that will dictate its solubility and stability.

-

Ionizable Groups: The presence of a carboxylic acid and a 2-hydroxy-pyridine moiety (which exists in tautomeric equilibrium with the 2-pyridone form) suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values above the pKa of the carboxylic acid, the compound will exist as a more soluble carboxylate anion. Conversely, at pH values below the pKa of the pyridinium ion, the protonated form will predominate.

-

The Dimethoxymethyl Acetal Group: This functional group introduces a critical point of potential instability. Acetals are known to be labile under acidic conditions, undergoing hydrolysis to yield the corresponding aldehyde and alcohol.[3][4][5] The rate of this hydrolysis is influenced by the specific structure of the acetal and the pH of the medium.[6] This inherent reactivity necessitates that any solubility study, particularly in aqueous buffers, must be conducted with concurrent stability assessment to ensure that the measured solubility corresponds to the intact parent compound and not its degradation products.

Given these features, a simple "like dissolves like" approach is insufficient.[7] A multi-faceted experimental strategy is required.

Strategic Framework for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of the target compound. The International Council for Harmonisation (ICH) M9 guidelines recommend evaluating solubility in aqueous media over a pH range of 1.2–6.8 for biopharmaceutics classification.[8][9][10] This forms the basis of our primary screening, supplemented by a range of pharmaceutically relevant organic solvents.

Table 1: Proposed Solvents for Initial Solubility Screening

| Solvent Class | Specific Solvent/Medium | Rationale & Considerations |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes) | Assess solubility in acidic conditions; high risk of acetal hydrolysis.[8][10] |

| pH 4.5 (Acetate Buffer) | Represents conditions in the upper small intestine.[8][10] | |

| pH 6.8 (Phosphate Buffer / Simulated Intestinal Fluid) | Represents conditions in the lower small intestine.[8][10] | |

| Water (unbuffered) | Baseline aqueous solubility. | |

| Polar Protic Solvents | Ethanol, Isopropanol (IPA) | Common co-solvents in formulations.[11] |

| Methanol | Useful for analytical method development and initial assessment. | |

| Polar Aprotic Solvents | Acetonitrile (ACN) | Common solvent in reversed-phase HPLC; useful for analytical work. |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power; often used for creating stock solutions for biological assays.[12][13] | |

| Acetone | Class 3 solvent with broad utility.[11] | |

| Non-Polar Solvents | Dichloromethane (DCM) | Assess solubility in a non-polar, aprotic environment. |

| Ethyl Acetate | A moderately polar solvent with hydrogen bond accepting capability. |

Experimental Protocols: A Dual Approach to Solubility Measurement

To build a comprehensive solubility profile, we recommend a two-tiered approach: a rapid kinetic assay for high-throughput screening and a definitive thermodynamic assay for equilibrium solubility, which is considered the gold standard.

Kinetic Solubility Assay

This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated organic stock to an aqueous buffer.[12][14][15]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add an appropriate volume of the DMSO stock solution to the aqueous buffer of choice (e.g., pH 1.2, 4.5, 6.8) to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[16]

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.[12][14]

-

Separation of Undissolved Compound: Use a filter plate (e.g., 0.45 µm pore size) to separate any precipitated solid from the supernatant. This is achieved by centrifugation or vacuum filtration.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This is typically done using HPLC-UV or LC-MS/MS.[16] A calibration curve must be prepared using the stock solution diluted in a mixture mimicking the final assay conditions (e.g., Buffer:DMSO 99:1 v/v).

Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[1][17] It is the definitive method required for regulatory submissions and late-stage development.

-

Sample Preparation: Add an excess amount of the solid (powder) this compound to a known volume of the chosen solvent in a glass vial. The excess solid ensures that a saturated solution is achieved.[18][19]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Equilibrium is typically reached within 24 to 72 hours.[16][17] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the aliquot must be filtered (e.g., through a 0.22 µm PTFE syringe filter) or centrifuged at high speed.

-

Quantification: Dilute the clear, saturated solution with an appropriate mobile phase and quantify the concentration using a validated, stability-indicating HPLC method against a standard calibration curve.[1][20]

-

pH Measurement: For aqueous buffers, it is critical to measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[8][10]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow for a comprehensive solubility and stability assessment of this compound.

Caption: Workflow for solubility and stability determination.

The Imperative of a Stability-Indicating Analytical Method

Given the acid-labile nature of the dimethoxymethyl group, a simple quantification method like UV-Vis spectroscopy is inadequate. While UV-Vis is fast, it lacks the specificity to distinguish between the parent compound and its potential aldehyde hydrolysate, which may possess a similar chromophore.[21][22]

A well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory.[7][18][23]

-

Method Development: The HPLC method must be capable of separating the parent peak of this compound from any potential degradation products and impurities. This is typically achieved using a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.

-

Forced Degradation Studies: To validate the method's stability-indicating properties, forced degradation studies should be performed. This involves intentionally exposing the compound to harsh acidic, basic, oxidative, and thermal stress conditions to generate degradation products. The HPLC method must then demonstrate baseline resolution between the parent compound and all degradants.

-

Analysis: When analyzing samples from the solubility assays, the chromatogram must be inspected for any new peaks. The solubility value must be calculated based only on the peak area of the intact parent compound, as determined by its retention time.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison and interpretation.

Table 2: Template for Reporting Solubility Data

| Solvent/Medium | Assay Type | Temperature (°C) | Equilibration Time (h) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD | Final pH (for buffers) | Stability Notes |

| pH 1.2 Buffer | Thermodynamic | 37 | 24 | e.g., >20% degradation | |||

| pH 4.5 Buffer | Thermodynamic | 37 | 24 | No degradation observed | |||

| pH 6.8 Buffer | Thermodynamic | 37 | 24 | No degradation observed | |||

| Water | Thermodynamic | 25 | 48 | No degradation observed | |||

| Ethanol | Thermodynamic | 25 | 48 | N/A | |||

| DMSO | Kinetic | 25 | 2 | N/A | |||

| ... | ... | ... | ... | ... |

SD: Standard Deviation from a minimum of three replicate determinations.

Conclusion

The determination of solubility for a novel compound like this compound is a foundational step in its development journey. Due to the complete absence of literature data and the presence of a chemically sensitive acetal functional group, a rigorous, multi-faceted experimental approach is not just recommended, but essential. By employing both kinetic and thermodynamic solubility assays in a range of pharmaceutically relevant solvents, and by utilizing a validated, stability-indicating HPLC method for quantification, researchers can generate the high-quality, reliable data needed to assess developability, guide formulation strategies, and ultimately unlock the therapeutic potential of this molecule. This guide provides the necessary framework to conduct these studies with scientific integrity and foresight.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

BioDuro. ADME Solubility Assay. BioDuro. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. [Link]

-

Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(11), 1971–1975. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67. [Link]

-

Domainex. Thermodynamic Solubility Assay. Domainex. [Link]

-

Solubility of Things. Applications of UV-Vis Spectroscopy. Solubility of Things. [Link]

-

Evotec. Thermodynamic Solubility Assay. Evotec. [Link]

-

Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Grizelj, J., et al. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

Chen, Y., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

-

Al-Malaika, S., et al. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Andrade-Gagnon, B., et al. (2025, July 7). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. ResearchGate. [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

-

De, S., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. [Link]

-

Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

Amaro, M., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

ResearchGate. (2025, July 7). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. ResearchGate. [Link]

-

Tsume, Y., et al. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics - ACS Publications. [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]

-

Jasińska, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. [Link]

-

ResearchGate. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. ResearchGate. [Link]

-

Gregory, G. L. (2017). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. University of Sheffield. [Link]

-

ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium?. ResearchGate. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. pubs.acs.org [pubs.acs.org]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is characterized by the pursuit of novel molecular entities with unique pharmacological profiles. Within this context, substituted heterocyclic compounds, particularly pyridine derivatives, represent a cornerstone of medicinal chemistry. This technical guide focuses on a specific, yet intriguing, molecule: 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. While this compound is commercially available, it remains a relatively uncharacterized agent in publicly accessible scientific literature. This document aims to provide a comprehensive overview of its chemical identity, and by extension, a framework for its potential synthesis and future investigation. The content herein is curated for an audience of researchers, scientists, and drug development professionals who require a deep technical understanding of niche chemical compounds.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to any scientific investigation. This section delineates the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Tautomerism

The formal IUPAC name for this compound is 6-(dimethoxymethyl)-2-hydroxypyridine-3-carboxylic acid .

It is crucial to recognize that this compound exists in tautomeric equilibrium with its pyridone form. The 2-hydroxypyridine moiety can tautomerize to a 2-pyridone structure. Consequently, an equally valid and often encountered systematic name is 6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid . The presence of this tautomerism can influence the compound's chemical reactivity, physical properties, and its interactions with biological targets.

Synonyms and Identifiers

For clarity and comprehensive database searching, the following synonyms and identifiers are associated with this molecule:

| Identifier | Value |

| CAS Number | 156459-20-0 |

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| Common Synonyms | This compound |

The structural representation of this compound is depicted below, illustrating the connectivity of the dimethoxymethyl group at the 6-position and the hydroxyl and carboxylic acid groups at the 2- and 3-positions of the pyridine ring, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

At present, experimentally determined physicochemical data for this compound is not widely available in peer-reviewed literature. However, computational models can provide valuable predictions for guiding experimental design.

| Property | Predicted Value | Notes |

| pKa (strongest acidic) | 2.5 | Predicted for the carboxylic acid group. |

| pKa (strongest basic) | 0.8 | Predicted for the pyridine nitrogen. |

| LogP | 0.5 | Indicates moderate lipophilicity. |

| Solubility | Insoluble in water | Predicted to have low aqueous solubility. |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the dimethoxymethyl and carboxylic acid groups, leading back to a simpler, more readily available pyridine precursor.

Caption: Conceptual retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

-

Step 1: Synthesis of a 2-Hydroxy-6-methylpyridine-3-carboxylate Ester. This could potentially be achieved through a multi-component reaction, such as a modified Hantzsch pyridine synthesis, or by functional group manipulation of a pre-existing substituted pyridine.

-

Step 2: Oxidation of the 6-Methyl Group. The methyl group at the 6-position could be oxidized to a formyl group using a suitable oxidizing agent, such as selenium dioxide or manganese dioxide. This would yield a 6-formyl-2-hydroxypyridine-3-carboxylate ester.

-

Step 3: Acetal Formation. The formyl group can be converted to a dimethoxymethyl acetal by reaction with methanol in the presence of an acid catalyst. This step protects the aldehyde and introduces the desired functional group.

-

Step 4: Hydrolysis of the Ester. The final step would involve the hydrolysis of the ester group at the 3-position to the carboxylic acid, yielding the target molecule, this compound.

Potential Applications and Future Research Directions

The structural motifs present in this compound suggest several avenues for future research and potential applications, particularly in the realm of drug development.

-

Scaffold for Medicinal Chemistry: The substituted pyridine core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The presence of a carboxylic acid, a hydroxyl/oxo group, and a protected aldehyde provides multiple points for further chemical modification and library synthesis.

-

Potential as a Bioisostere: The nicotinic acid framework is a well-known pharmacophore. This derivative could be explored as a bioisostere for other nicotinic acid analogs in various therapeutic areas.

-

Chelating Agent: The 2-hydroxypyridine-3-carboxylic acid moiety has the potential to act as a chelating agent for various metal ions, which could be of interest in areas such as bioinorganic chemistry and the development of metal-sequestering agents.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. Its tautomeric nature and the presence of multiple functional groups make it an interesting candidate for further investigation in synthetic and medicinal chemistry. This technical guide provides a foundational understanding of its identity and a plausible framework for its synthesis. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further exploration into the properties and potential applications of this and related molecules. As new research emerges, a more complete picture of the chemical and biological profile of this compound will undoubtedly come into focus.

References

Due to the limited availability of specific literature for this compound, this section remains open for future additions as research on this compound is published.

An In-Depth Technical Guide to 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid and its Core Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. Their roles in various metabolic pathways, coupled with their amenability to chemical modification, make them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a nicotinic acid derivative with potential applications in drug discovery. Due to the limited publicly available data on this specific compound, this guide will also extensively cover its core analogue, 6-hydroxynicotinic acid, providing a solid foundation for understanding the chemistry and potential utility of its dimethoxymethyl derivative.

Physicochemical Properties